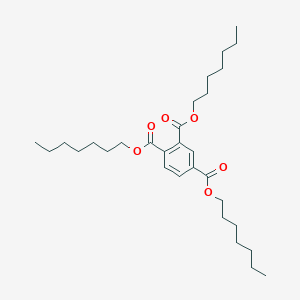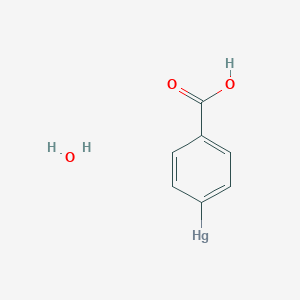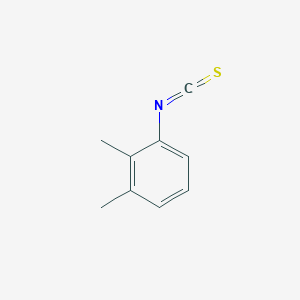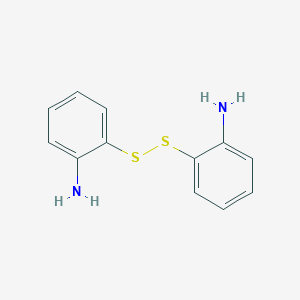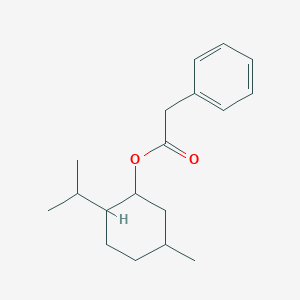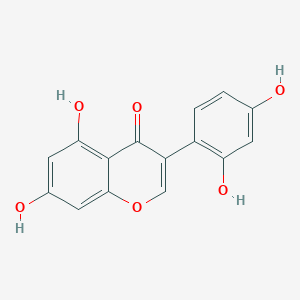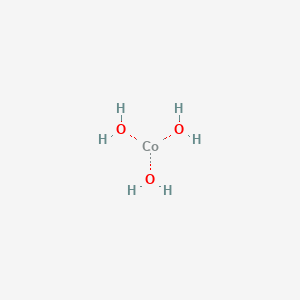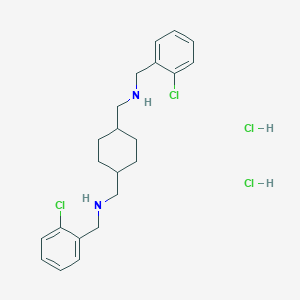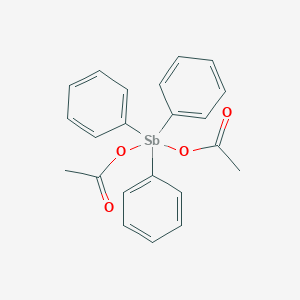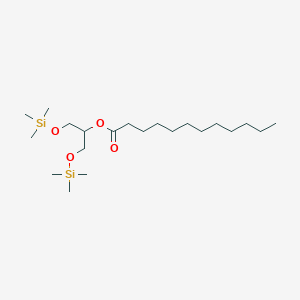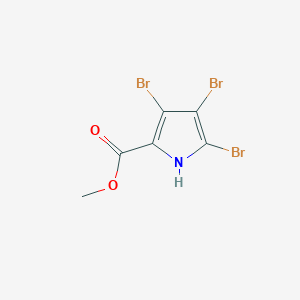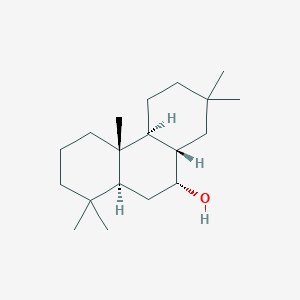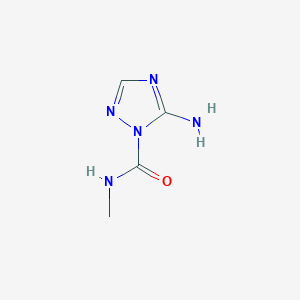
5-amino-N-methyl-1,2,4-triazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-N-methyl-1,2,4-triazole-1-carboxamide (AMT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMT is a triazole derivative that has been synthesized and studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-amino-N-methyl-1,2,4-triazole-1-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In cancer cells, 5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. In viruses, 5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been shown to inhibit the activity of RNA-dependent RNA polymerase, an enzyme that is essential for viral replication.
Biochemische Und Physiologische Effekte
5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been shown to inhibit cell proliferation and induce cell death. In viruses, 5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been shown to inhibit viral replication and reduce viral load. In animal studies, 5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-amino-N-methyl-1,2,4-triazole-1-carboxamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 5-amino-N-methyl-1,2,4-triazole-1-carboxamide is sensitive to light and heat, which can affect its stability and purity. 5-amino-N-methyl-1,2,4-triazole-1-carboxamide can also be expensive to synthesize, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-amino-N-methyl-1,2,4-triazole-1-carboxamide. One direction is the development of new synthesis methods that can improve the yield and purity of the final product. Another direction is the study of 5-amino-N-methyl-1,2,4-triazole-1-carboxamide's potential applications in agriculture, medicine, and material science. Additionally, further research is needed to fully understand the mechanism of action of 5-amino-N-methyl-1,2,4-triazole-1-carboxamide and its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, 5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been shown to inhibit the growth of fungi and bacteria, making it a potential candidate for use as a fungicide or bactericide. In medicine, 5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been studied for its potential anticancer and antiviral properties. 5-amino-N-methyl-1,2,4-triazole-1-carboxamide has also been used in material science as a building block for the synthesis of new materials.
Eigenschaften
CAS-Nummer |
1488-96-6 |
|---|---|
Produktname |
5-amino-N-methyl-1,2,4-triazole-1-carboxamide |
Molekularformel |
C4H7N5O |
Molekulargewicht |
141.13 g/mol |
IUPAC-Name |
5-amino-N-methyl-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C4H7N5O/c1-6-4(10)9-3(5)7-2-8-9/h2H,1H3,(H,6,10)(H2,5,7,8) |
InChI-Schlüssel |
AKXSLZTTZLVFLZ-UHFFFAOYSA-N |
SMILES |
CNC(=O)N1C(=NC=N1)N |
Kanonische SMILES |
CNC(=O)N1C(=NC=N1)N |
Synonyme |
1H-1,2,4-Triazole-1-carboxamide,2-amino-N-methyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

